molecular formula C17H23NO3 B584455 Mesembrine-d3 CAS No. 1346600-05-2

Mesembrine-d3

Cat. No.: B584455
CAS No.: 1346600-05-2
M. Wt: 292.393
InChI Key: DAHIQPJTGIHDGO-UXJJITADSA-N
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Description

Mesembrine-d3 is a deuterium-labeled version of mesembrine, an alkaloid found in the plant Sceletium tortuosum, commonly known as kanna. Mesembrine is known for its psychoactive properties and has been traditionally used for its mood-enhancing effects. The deuterium labeling in this compound allows for more precise studies in pharmacokinetics and metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mesembrine involves several key steps. One common method starts with the construction of the six-membered ketone ring via a Diels-Alder reaction. This is followed by α-allylation to form the quaternary carbon and a conjugate addition reaction to close the five-membered ring . The final product is a racemic mixture of mesembrine.

Industrial Production Methods

Industrial production of mesembrine typically involves the extraction of the alkaloid from Sceletium tortuosum using Soxhlet extraction. The plant material is processed to isolate mesembrine, which is then purified using techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

Mesembrine undergoes various chemical reactions, including:

    Oxidation: Mesembrine can be oxidized to form mesembrenone.

    Reduction: Reduction of mesembrine can yield mesembranol.

    Substitution: Mesembrine can undergo substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Mesembrenone

    Reduction: Mesembranol

    Substitution: Various substituted mesembrine derivatives depending on the reagent used.

Scientific Research Applications

Mesembrine-d3 is used extensively in scientific research due to its psychoactive properties and potential therapeutic benefits. Some applications include:

Comparison with Similar Compounds

Mesembrine-d3 is unique due to its deuterium labeling, which allows for more precise studies in pharmacokinetics and metabolism. Similar compounds include:

This compound stands out due to its enhanced stability and utility in scientific research, making it a valuable tool for studying the pharmacological effects of mesembrine and its derivatives.

Properties

CAS No.

1346600-05-2

Molecular Formula

C17H23NO3

Molecular Weight

292.393

IUPAC Name

(3aS,7aS)-3a-(3,4-dimethoxyphenyl)-1-(trideuteriomethyl)-2,3,4,5,7,7a-hexahydroindol-6-one

InChI

InChI=1S/C17H23NO3/c1-18-9-8-17(7-6-13(19)11-16(17)18)12-4-5-14(20-2)15(10-12)21-3/h4-5,10,16H,6-9,11H2,1-3H3/t16-,17-/m0/s1/i1D3

InChI Key

DAHIQPJTGIHDGO-UXJJITADSA-N

SMILES

CN1CCC2(C1CC(=O)CC2)C3=CC(=C(C=C3)OC)OC

Synonyms

(3aS,7aS)-3a-(3,4-Dimethoxyphenyl)octahydro-1-(methyl-d3)-6H-indol-6-one;  4α,9α-Mesembrine-d3;  (3aS-cis)-3a-(3,4-Dimethoxyphenyl)octahydro-1-_x000B_(methyl-d3)-6H-indol-6-one;  (-)-Mesembranone-d3;  (-)-Mesembrine-d3;  Mesembranone-d3;  Mesembrin-d3; 

Origin of Product

United States

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